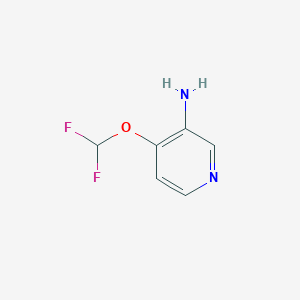

4-(Difluoromethoxy)pyridin-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

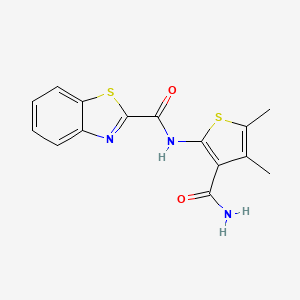

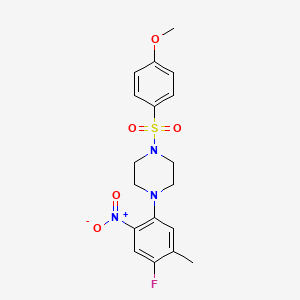

4-(Difluoromethoxy)pyridin-3-amine is a chemical compound with the molecular formula C6H6F2N2O . It is a derivative of pyridine, which is a basic heterocyclic organic compound. Pyridine derivatives are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Molecular Structure Analysis

The molecular structure of 4-(Difluoromethoxy)pyridin-3-amine consists of a pyridine ring with an amine (-NH2) group attached to the 3rd position and a difluoromethoxy (-OCHF2) group attached to the 4th position . The exact mass of the molecule is 160.04481914 g/mol .

Physical And Chemical Properties Analysis

4-(Difluoromethoxy)pyridin-3-amine has a molecular weight of 160.12 g/mol . It has one hydrogen bond donor and five hydrogen bond acceptors . The compound has a rotatable bond count of 2 and a topological polar surface area of 48.1 Ų .

Scientific Research Applications

Synthesis and Applications in Kinase Inhibitors :

- A scalable, economical, and practical synthesis method for 4-(difluoromethyl)pyridin-2-amine, a key intermediate for lipid kinase inhibitors, has been developed. This compound is crucial for the preparation of protein kinase inhibitors targeting phosphoinositide 3-kinase (PI3K) and mechanistic target of rapamycin (mTOR) kinase. This synthesis avoids the need for sealed vessel amination processes and has been optimized for large-scale production (Rageot et al., 2019).

Macrocyclic Ring Systems Synthesis :

- 4-Alkoxy-tetrafluoropyridine derivatives, closely related to 4-(Difluoromethoxy)pyridin-3-amine, have been used as building blocks for synthesizing macrocyclic ring systems comprising pyridine with poly-ether or amine subunits. Some of these macrocycles have been characterized by X-ray crystallography, highlighting their potential in diverse applications (Chambers et al., 2004).

Redox Annulations with Dual C–H Functionalization :

- Amines, including those related to 4-(Difluoromethoxy)pyridin-3-amine, have been involved in redox-neutral annulations with alkylquinoline carbaldehydes. These processes involve dual C–H bond functionalization, demonstrating the compound's utility in complex organic transformations (Zhu & Seidel, 2017).

Applications in Copper(I) Complexes and Coordination Frameworks :

- Studies involving copper(I) complexes containing novel bidentate iminopyridine ligands related to 4-(Difluoromethoxy)pyridin-3-amine show potential applications in materials science and coordination chemistry. These studies include synthesis, spectral characterization, and investigations of properties and structures of such complexes (Dehghanpour et al., 2007).

Development of Redox-Active Ligands and Frameworks :

- The compound has been used in the development of redox-active ligands, which are then incorporated into coordination frameworks. This has applications in the field of materials science, particularly in developing multifunctional frameworks with unique properties (Hua et al., 2013).

Oxygen Reduction Electrocatalysts :

- Fe(III)-meso-tetra(pyridyl)porphyrins, closely related to 4-(Difluoromethoxy)pyridin-3-amine, have been used as electrocatalysts for the reduction of dioxygen in aqueous acidic solution. This demonstrates the compound's potential application in electrocatalysis and energy conversion (Matson et al., 2012).

properties

IUPAC Name |

4-(difluoromethoxy)pyridin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F2N2O/c7-6(8)11-5-1-2-10-3-4(5)9/h1-3,6H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICFUPQNGVQTLMY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1OC(F)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-propan-2-yl-2-[1-(4-propan-2-ylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2414234.png)

![(4-Fluorophenyl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2414236.png)

![methyl 2-amino-4-(2-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2414238.png)

![N'-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2414239.png)

![N-[1-(1-pentylbenzimidazol-2-yl)-2-phenylethyl]acetamide](/img/structure/B2414245.png)